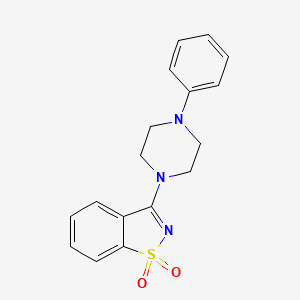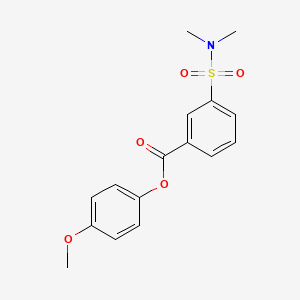![molecular formula C23H18ClNO5 B3504836 [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate](/img/structure/B3504836.png)
[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate
Overview
Description
[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate: is a complex organic compound that features a combination of aromatic rings, an ester functional group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate typically involves multiple steps:
Formation of the Ester Linkage: The initial step involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate.
Coupling with 4-Hydroxybenzyl Alcohol: The 4-chlorophenyl chloroformate is then reacted with 4-hydroxybenzyl alcohol to form [4-(4-chlorophenoxy)carbonyl]benzyl alcohol.
Acetylation: The final step involves the acetylation of the benzyl alcohol derivative with 2-acetamidobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester or amide functional groups, converting them to alcohols or amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access.
Pathways: It may interfere with metabolic pathways by altering the function of key enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
[4-(4-Chlorophenoxy)carbonylphenyl]methyl benzoate: Similar structure but lacks the acetamido group.
[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-hydroxybenzoate: Similar structure but contains a hydroxyl group instead of an acetamido group.
Uniqueness:
Functional Groups: The presence of both ester and amide functional groups in [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate provides unique reactivity and potential for diverse applications.
Structural Complexity: The combination of aromatic rings and functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-15(26)25-21-5-3-2-4-20(21)23(28)29-14-16-6-8-17(9-7-16)22(27)30-19-12-10-18(24)11-13-19/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXUETJTEVZESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![4-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3504762.png)
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B3504772.png)

![1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B3504779.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3504790.png)
![N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide](/img/structure/B3504796.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3504809.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B3504821.png)
![13-(methoxymethyl)-11-methyl-5-[2-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3504824.png)

![2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3504830.png)

